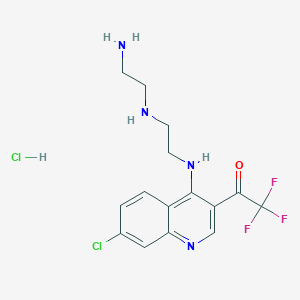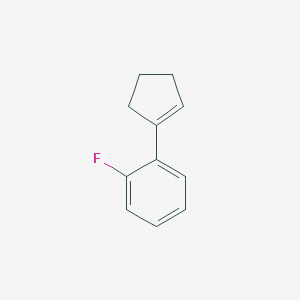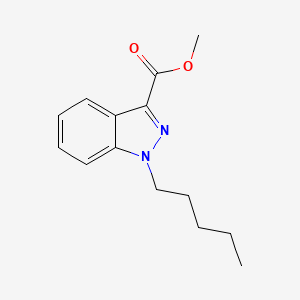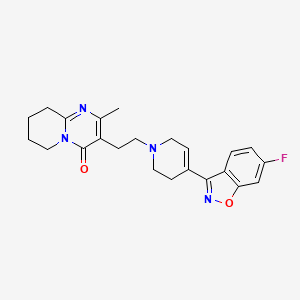
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is a chemical compound with a complex structure that includes an imidazole ring and a diphenylbutanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring and the diphenylbutanoic acid moiety. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The diphenylbutanoic acid moiety can be prepared through a Friedel-Crafts acylation reaction involving benzene and butyric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide.
Reduction: Corresponding amine.
Substitution: Halogenated imidazole derivatives.
科学的研究の応用
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylbutanoic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(2-Methylimidazol-1-yl)benzoic acid;hydrochloride
- 3-(2-Methylimidazol-1-yl)propionic acid;hydrochloride
Comparison
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is unique due to its combination of an imidazole ring and a diphenylbutanoic acid moiety. This structural feature distinguishes it from similar compounds, which may only contain one of these moieties. The presence of both moieties can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C20H21ClN2O2 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-16-21-13-15-22(16)14-12-20(19(23)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H,23,24);1H |
InChIキー |
RTZMKWZYXFRDNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


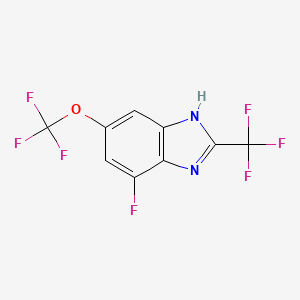
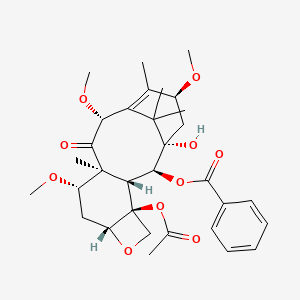
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
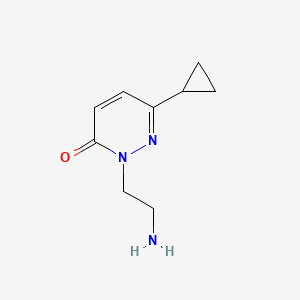


![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
